![molecular formula C16H11NO4 B2660071 3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one CAS No. 101001-06-3](/img/structure/B2660071.png)

3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

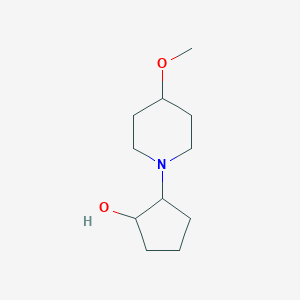

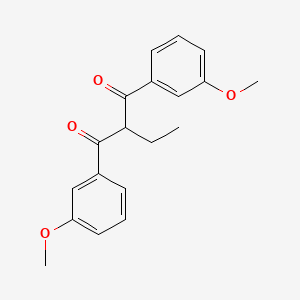

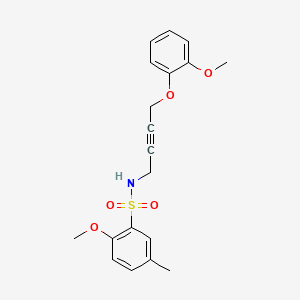

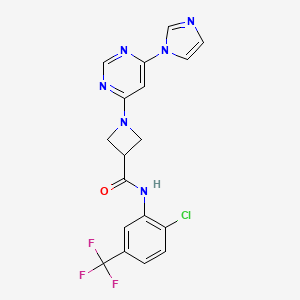

The compound “3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one” is an organic molecule with the molecular formula C16H11NO4 . It is a derivative of chromen-4-one, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using Density Functional Theory (DFT) calculations . These calculations can provide information about geometrical parameters, bond lengths, and bond angles .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds often undergo reactions such as C–H methylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various spectroscopic and quantum chemical parameters . These include absorption energies, oscillator strength, and electronic transitions .Aplicaciones Científicas De Investigación

Sequential Colorimetric Recognition

The compound has been investigated for its potential as a selective colorimetric sensor for Cu2+. It exhibits a notable color change from yellow to orange in the presence of Cu2+ in aqueous solutions, demonstrating its utility for the sequential recognition of Cu2+ and CN−. This application highlights its potential in developing practical, visible colorimetric test strips for detecting Cu2+ in aqueous environments (Jo et al., 2014).

Synthetic Applications

The compound is also of interest in synthetic chemistry, where it has been used in highly diastereoselective synthesis processes. For example, the reaction of 3-nitro-2-(trihalomethyl)- and 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene under specific conditions results in the formation of novel 2,3,4-trisubstituted chromanes. These findings are significant for the development of stereoselective synthesis methods in organic chemistry (Korotaev et al., 2017).

Antiproliferative Activity

New 2-glyco-3-nitro-2H-chromenes synthesized through oxa-Michael-Henry-dehydration reactions have been evaluated for their antiproliferative activity against a panel of six human solid tumor cell lines. These compounds have shown activities in the low micromolar range, some more effective than standard pharmacological compounds, indicating their potential in developing new anticancer agents (Luque-Agudo et al., 2019).

Antibacterial Activities

Biscoumarin derivatives, including 3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one, have been synthesized and their structures verified. Their antibacterial activities against drug-sensitive Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) were investigated, showing promising results in combating bacterial infections (Li et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

(3E)-3-[(4-nitrophenyl)methylidene]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c18-16-12(10-21-15-4-2-1-3-14(15)16)9-11-5-7-13(8-6-11)17(19)20/h1-9H,10H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDDYTVOLUGPBT-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C3=CC=CC=C3O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2659988.png)

amino}acetonitrile](/img/structure/B2659991.png)

![3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2659993.png)

![2-[(2-Methylbenzyl)sulfonyl]quinoxaline](/img/structure/B2660001.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide](/img/structure/B2660002.png)

![5-(Aminomethyl)-2,3-dihydrobenzo[b]furan](/img/structure/B2660008.png)

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2660009.png)

![5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2660011.png)